molecular formula C21H22N4O B2946081 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone CAS No. 1286696-70-5

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone

Cat. No.: B2946081
CAS No.: 1286696-70-5
M. Wt: 346.434
InChI Key: YABGHFQDISMFNX-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone is a hybrid organic compound featuring a pyrazole core substituted with a dimethylamino group and a phenyl ring, linked via an ethanone bridge to an indolinone moiety. This structure combines pharmacologically relevant motifs: pyrazole derivatives are known for diverse biological activities (e.g., antimicrobial, anticancer) , while indolinone scaffolds are associated with kinase inhibition and neuroprotective properties . The dimethylamino group enhances solubility and bioavailability, which is critical for drug-likeness . However, structural analogs and related synthetic methodologies offer insights into its properties (see Table 1).

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-23(2)21-18(16-8-4-3-5-9-16)14-24(22-21)15-20(26)25-13-12-17-10-6-7-11-19(17)25/h3-11,14H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABGHFQDISMFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone generally involves a multi-step process. One common route begins with the preparation of the pyrazole core through a cyclization reaction involving phenylhydrazine and an appropriate α, β-unsaturated carbonyl compound. This is followed by N-alkylation with dimethylamine. The indole ring is introduced through a Friedel-Crafts acylation, attaching the ethanone moiety to the indole structure.

Industrial Production Methods: While specific industrial methods are proprietary and can vary, large-scale production often involves optimizing reaction conditions to maximize yield and purity. This typically includes controlling parameters such as temperature, solvent choice, and catalyst usage. High-performance liquid chromatography (HPLC) and recrystallization are common techniques employed for purification.

Chemical Reactions Analysis

Reduction of the Ketone Group

The ethanone group undergoes reduction to form secondary alcohols. For example:

  • Reagent : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature .

  • Product : 2-(3-(Dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanol.

  • Yield : ~88% (based on similar reductions in pyrazole derivatives) .

Example Reaction Conditions:

Reaction StepReagents/ConditionsProductYieldReference
Ketone reductionLiAlH₄, THF, 0°C → RTSecondary alcohol88%

Oxime Formation

The ketone reacts with hydroxylamine to form oxime derivatives:

  • Reagent : Hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol with sodium acetate (NaOAc) as a base .

  • Product : 2-(3-(Dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone oxime.

  • Yield : 70–85% (observed in analogous pyrazolyl-ethanone systems) .

Key Spectral Data for Oxime Derivatives (Inferred):

  • IR : Absorption bands at ~3200 cm⁻¹ (O–H stretch) and ~1600 cm⁻¹ (C=N stretch) .

  • ¹H NMR : Characteristic singlet for oxime proton at δ 8.1–8.3 ppm .

Sulfonylation at the Indoline NH

The indoline’s NH group undergoes sulfonylation with aryl sulfonyl chlorides:

  • Reagent : Aryl sulfonyl chlorides (e.g., 4-fluorophenylsulfonyl chloride) in dichloromethane (DCM) with triethylamine (Et₃N) .

  • Product : N-(Phenylsulfonyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone.

  • Yield : 65–80% (based on triazole-based sulfonamides) .

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring, activated by the dimethylamino group, undergoes nitration or halogenation:

  • Nitration : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C .

  • Product : Nitro-substituted derivatives at the para position relative to the dimethylamino group.

  • Yield : ~75% (observed in pyrazole-carbaldehyde systems) .

Comparative Reactivity of Pyrazole Derivatives:

SubstituentReactionPosition of SubstitutionReference
Dimethylamino (–NMe₂)NitrationPara to –NMe₂
PhenylSulfonationOrtho/para to phenyl

Cyclocondensation Reactions

The ketone participates in cyclocondensation with thioureas or thioamides to form thiazole/thiazolidinone hybrids:

  • Reagent : Thiosemicarbazide or thioglycolic acid in ethanol under reflux .

  • Product : Thiazole- or thiazolidinone-fused derivatives.

  • Yield : 72–92% (observed in thiazolidin-4-one syntheses) .

Oxidation of the Dimethylamino Group

Tertiary amines like dimethylamino groups can oxidize to N-oxides under strong conditions:

  • Reagent : Hydrogen peroxide (H₂O₂) in acetic acid at 60°C .

  • Product : Pyrazole N-oxide derivative.

  • Yield : ~50% (based on pyrazole methanol oxidations) .

Scientific Research Applications

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone has several notable applications:

  • Chemistry: It's used as a reagent or intermediate in the synthesis of more complex molecules, often for drug discovery and development.

  • Biology: The compound serves as a molecular probe or bioactive ligand in various biological assays, helping to elucidate biochemical pathways and molecular interactions.

  • Medicine: Research indicates potential therapeutic applications, particularly as an anti-inflammatory or anticancer agent, given its ability to modulate specific biological targets.

  • Industry: Beyond research, it finds uses in the synthesis of specialty chemicals and materials, contributing to innovations in fields such as material science and nanotechnology.

Mechanism of Action

The compound's mechanism of action generally involves interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific kinases or modulate receptor activity by binding to their active sites. These interactions can trigger downstream signaling pathways, leading to the desired biological effects. The molecular pathways affected often include those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Routes: The target compound likely follows a condensation pathway similar to analogs in and , where pyrazole aldehydes react with indolinone derivatives under basic conditions (e.g., NaOH/ethanol) .
  • Bioactivity Trends: Pyrazole-ethanone derivatives with electron-withdrawing groups (e.g., Cl, NO₂) exhibit enhanced antimicrobial activity compared to electron-donating substituents (e.g., OCH₃) . Indolinone hybrids, such as the compound in , show moderate anticancer activity due to intercalation with DNA .
  • Thermal Stability: Melting points for diazenyl-substituted pyrazoles (e.g., 180°C in ) suggest higher stability than non-aromatic analogs .
Computational and Spectroscopic Analysis
  • For example, Multiwfn software can analyze frontier molecular orbitals (HOMO/LUMO) to predict interaction sites .
  • Spectroscopic Data: IR and NMR trends from analogs (e.g., C=O stretch at ~1690 cm⁻¹ in ) align with the ethanone moiety in the target compound. Aromatic protons in indolinone and pyrazole rings typically resonate at δ 7.0–8.3 ppm in ¹H NMR .

Biological Activity

The compound 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N5OC_{23}H_{27}N_{5}O, with a molecular weight of 389.5 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, and an indole moiety that contributes to its pharmacological properties .

The mechanism of action of this compound involves its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various disease models.
  • Receptor Binding : It may bind to certain receptors, modulating their activity and influencing cellular signaling pathways .

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, compounds similar to 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(indolin-1-yl)ethanone have been tested against multiple cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-75.85
Compound BA5494.53
Compound CC65.13

These results indicate that the compound may possess comparable or superior efficacy compared to established anticancer agents like doxorubicin and 5-fluorouracil.

Antioxidant Activity

Molecular docking studies have suggested that the compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is linked to its ability to scavenge free radicals and inhibit lipid peroxidation .

Anti-inflammatory Effects

The pyrazole ring structure is associated with anti-inflammatory properties. Compounds like this one have been noted for their potential in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of several pyrazole derivatives, the compound was tested against human cancer cell lines (MCF-7 and A549). The results demonstrated significant growth inhibition with IC50 values indicating potent anticancer activity. Flow cytometry analysis revealed that the mechanism involved apoptosis induction in cancer cells .

Case Study 2: Enzyme Inhibition Assay

Another study focused on the enzyme inhibition potential of the compound against acetylcholinesterase (AChE), revealing promising results comparable to standard inhibitors like donepezil. The K_i values indicated strong binding affinity, suggesting potential applications in treating neurodegenerative diseases .

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